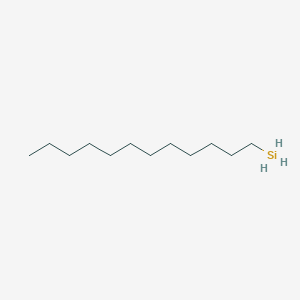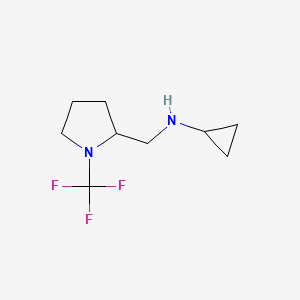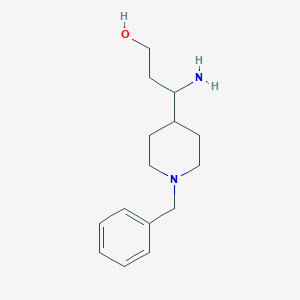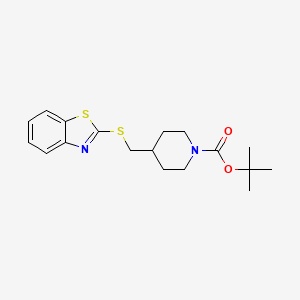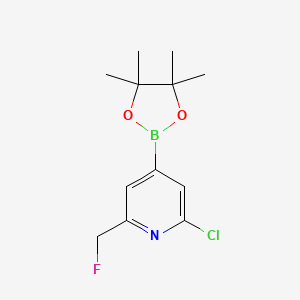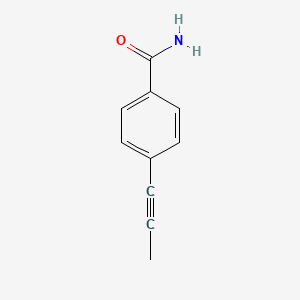
4-(Prop-1-yn-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Prop-1-yn-1-yl)benzamide is an organic compound featuring a benzamide core with a propynyl substituent at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-1-yn-1-yl)benzamide typically involves the reaction of 4-bromobenzamide with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Prop-1-yn-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated derivatives like 4-(propyl)benzamide.
Substitution: Formation of halogenated or nitrated benzamide derivatives.
Aplicaciones Científicas De Investigación
4-(Prop-1-yn-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Prop-1-yn-1-yl)benzamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The propynyl group may also facilitate interactions with biological macromolecules, enhancing the compound’s efficacy. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-(phenylselanyl)prop-2-yn-1-yl)benzamide: Known for its antidepressant-like effects and involvement in the serotonergic system.
N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl)benzamide:
Uniqueness
4-(Prop-1-yn-1-yl)benzamide stands out due to its specific structural features and the versatility of its propynyl group. This allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields.
Propiedades
Número CAS |
474661-31-9 |
|---|---|
Fórmula molecular |
C10H9NO |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
4-prop-1-ynylbenzamide |
InChI |
InChI=1S/C10H9NO/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7H,1H3,(H2,11,12) |
Clave InChI |
UNIQWZSUTRFPBE-UHFFFAOYSA-N |
SMILES canónico |
CC#CC1=CC=C(C=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


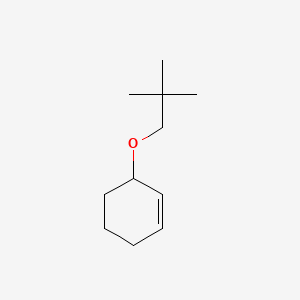

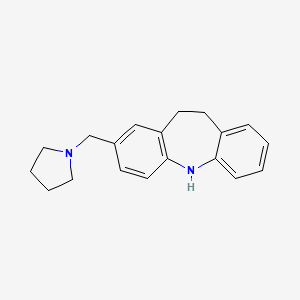
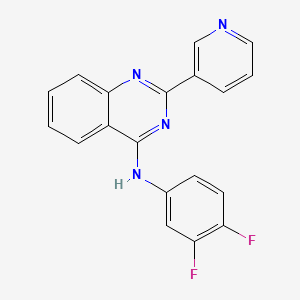
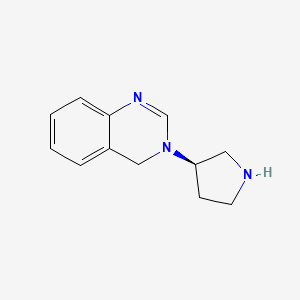

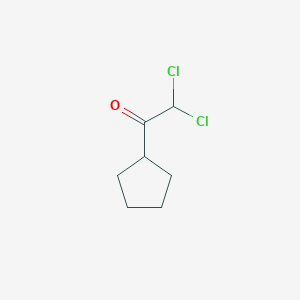
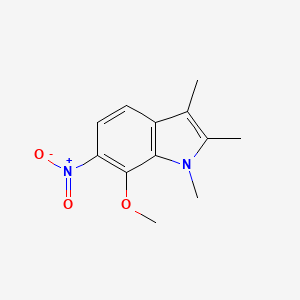
![Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13961488.png)
